molecular formula C11H18F3NO4 B579927 (S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate CAS No. 247068-85-5

(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

Cat. No. B579927
M. Wt: 285.263
InChI Key: OWGGQBZQMQMPBI-DKXTVVGFSA-N
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Description

“(S)-2-Amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate” is a compound with the CAS Number: 247068-85-5 and a molecular weight of 285.26 . It is an intermediate of Carfilzomib , which is a second-generation proteasome inhibitor used for the treatment of relapsed and refractory multiple myeloma .


Synthesis Analysis

The synthesis of this compound is described in patent WO2018027021A1 . The patent provides new methods for preparing this compound, which is an important intermediate in the synthesis of carfilzomib . The invention also provides methods of making a useful manganese catalyst that may be used in the epoxidation step of the synthesis .


Molecular Structure Analysis

The IUPAC name of the compound is (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate . The InChI code is 1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3; (H,6,7)/t7-,9+;/m0./s1 .


Chemical Reactions Analysis

The compound is an important intermediate in the synthesis of carfilzomib . The synthesis involves an epoxidation step, for which a manganese catalyst can be used .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 285.26 . It should be stored at 4°C, under nitrogen, and away from moisture .

Scientific Research Applications

  • Anticancer Applications : Amino acetate functionalized Schiff base organotin(IV) complexes have shown significant cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer treatment (Basu Baul et al., 2009).

  • Neurotransmitter Research : Fluvoxamine, a clinically used antidepressant, which shares some structural similarities with the compound , has been studied using positron emission tomography (PET) for assessing serotonin uptake sites in the human brain (Matarrese et al., 1997).

  • Asymmetric Hydrogenation Catalysts : Compounds similar to "(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate" have been utilized in the development of catalysts for rhodium-catalyzed asymmetric hydrogenations, indicating their potential in chemical synthesis (Balogh et al., 2013).

  • Food and Biological Studies : Methylglyoxal, a compound with structural similarities, has been studied in food and living organisms. It forms advanced glycation end-products associated with complications of diabetes and some neurodegenerative diseases (Nemet et al., 2006).

  • Chemical Synthesis : Research into β-hydroxy-β-bis(trifluoromethyl) imines, which are structurally related, shows potential in chemical synthesis, particularly in the formation of iminodiols and iminotetrols (Barten et al., 2004).

  • Biological Applications : Studies on nitrogenous compounds produced by deep-sea derived fungus, including amino acid derivatives, suggest applications in the field of natural product chemistry and possibly in drug discovery (Luo et al., 2018).

Safety And Hazards

The compound has been classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 .

Future Directions

As an intermediate of Carfilzomib, the future directions of this compound are likely tied to the applications of Carfilzomib. Carfilzomib is currently approved for the treatment of multiple myeloma , and ongoing research may uncover additional uses.

properties

IUPAC Name

(2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGGQBZQMQMPBI-DKXTVVGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

CAS RN

247068-85-5
Record name 1-Pentanone, 2-amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-, (2S)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247068-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
1
Citations
AF Salazar‐Chaparro, S Halder, DJ Trader - Current Protocols, 2022 - Wiley Online Library
The proteasome is a multisubunit protein complex responsible for the degradation of proteins, making it essential in myriad cellular processes. Several reversible and irreversible …

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